Chrysanthemoyl chloride

Toxicology Occupational Safety Pyrethroid Intermediate Handling

Chrysanthemoyl chloride (菊酰氯), CAS 4489-14-9, is the acyl chloride derivative of chrysanthemic acid and belongs to the class of cyclopropanecarbonyl chlorides bearing an isobutenyl side chain. It is a colorless to pale yellow liquid with a molecular weight of 186.68 g/mol, a boiling point of approximately 206 °C, and a density of 1.098 g/mL at 31 °C.

Molecular Formula C10H15ClO
Molecular Weight 186.68 g/mol
CAS No. 4489-14-9
Cat. No. B1630551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysanthemoyl chloride
CAS4489-14-9
Molecular FormulaC10H15ClO
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)Cl)C
InChIInChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3
InChIKeyVNTCVNLNEOVBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysanthemoyl Chloride (CAS 4489-14-9) Procurement Essentials: Class, Key Properties, and Industrial Role


Chrysanthemoyl chloride (菊酰氯), CAS 4489-14-9, is the acyl chloride derivative of chrysanthemic acid and belongs to the class of cyclopropanecarbonyl chlorides bearing an isobutenyl side chain. It is a colorless to pale yellow liquid with a molecular weight of 186.68 g/mol, a boiling point of approximately 206 °C, and a density of 1.098 g/mL at 31 °C . The compound is a critical activated intermediate used almost exclusively as a building block in the industrial synthesis of pyrethroid insecticides—including allethrin, phenothrin, permethrin, and cyphenothrin—where its acid chloride functionality enables efficient esterification with pyrethroid alcohols [1]. Understanding its specific stereochemical, safety, and reactivity profile is essential for informed procurement decisions when sourcing intermediates for pyrethroid production.

Stereochemical control

(1R)-trans isomer defines pyrethroid ester stereochemistry and bioactivity context

Reactive acyl chloride

Enables direct esterification with alcohols without additional activating reagents

Moisture-sensitive handling

Requires inert atmosphere and sealed packaging to prevent hydrolysis to chrysanthemic acid

Why Generic or In-Class Substitution Fails for Chrysanthemoyl Chloride Procurement


In pyrethroid chemistry, the acid chloride intermediate cannot be generically substituted with the corresponding carboxylic acid, simple alkyl ester, or an alternative acyl halide without measurable consequences. Chrysanthemoyl chloride exists as a mixture of geometrical (cis/trans) and optical isomers, and the ratio of these stereoisomers directly determines the insecticidal potency, species selectivity, and mammalian safety profile of the final pyrethroid ester [1]. Replacing chrysanthemoyl chloride with chrysanthemic acid necessitates a separate activation step (e.g., DCC coupling), which introduces additional cost, lower atom economy, and risk of epimerization. Furthermore, acute toxicity and occupational exposure limits for chrysanthemoyl chloride differ substantially from those of closely related process intermediates such as chrysanthemic acid and ethyl chrysanthemate [2], meaning that handling infrastructure, personal protective equipment requirements, and ventilation engineering controls must be compound‑specific. The quantitative evidence assembled below demonstrates where chrysanthemoyl chloride measurably diverges from its most immediate comparators, thereby proving the basis for precise procurement decisions.

Racemic material

Mixed cis/trans ratios may introduce diastereomer mixtures, complicating stereochemical purity control

(1R)-cis isomer (CAS 4489-12-7)

Divergent Arndt-Eistert reactivity may produce ring-expanded cyclobutane byproducts, not the cyclopropane scaffold

Chrysanthemic acid

Slower acylation kinetics may require additional activation, potentially altering established esterification workflows

Chrysanthemoyl Chloride: Quantified Evidence of Differential Performance vs. Closest Comparators


Acute Oral Toxicity: Chrysanthemoyl Chloride vs. Chrysanthemic Acid and Ethyl Chrysanthemate (Mouse Model)

In a comparative intragastric administration study in mice, chrysanthemoyl chloride exhibited significantly higher acute toxicity than its in‑class relatives chrysanthemic acid and ethyl chrysanthemate, with an LD50 of 160 mg/kg. This quantitative toxicity ranking directly informs the hazard classification, required engineering controls, and personal protective equipment specification for procurement and plant handling [1].

Cyphenothrin yield
Head-to-head
95% (trans) vs 82% (cis)
Δ +13 pp, +15.9% relative
Supports trans-isomer selection for higher esterification efficiency
Radiolabeled cyphenothrin synthesis; pyridine, chrom. purif.
Toxicology Occupational Safety Pyrethroid Intermediate Handling

Occupational Exposure Limit (MAC) Comparison: Chrysanthemoyl Chloride Requires 5‑Fold Lower Air Concentration than Chrysanthemic Acid or Ethyl Chrysanthemate

The same study proposed maximum allowable concentrations (MACs) in workplace air of 2 mg/m³ for chrysanthemoyl chloride versus 10 mg/m³ for both chrysanthemic acid and ethyl chrysanthemate. This 5‑fold difference directly translates to different ventilation requirements and air monitoring protocols during large‑scale use [1].

Refractive index & bp
Data to verify
n20D 1.4856 (trans) vs 1.4907 (cis)
bp 96–96.5 °C vs 96.5–98 °C at 16 kPa
Refractive index provides rapid orthogonal identity confirmation for lot screening
Reported literature values; verify against supplier COA
Industrial Hygiene Workplace Air Monitoring Regulatory Compliance

Chiral Derivatization Utility for Enantiomeric Alcohol Analysis: (+)-trans-Chrysanthemoyl Chloride Outperforms N‑TFA‑Amino Acid Esters

In a head‑to‑head comparison of three chiral derivatizing agents for the gas chromatographic separation of enantiomeric alcohols, (+)-trans-chrysanthemoyl chloride was rated as the most useful derivative—outperforming N‑trifluoroacetyl‑(S)‑(+)‑alanyl ester and N‑trifluoroacetyl‑(S)‑(−)‑prolyl ester in terms of ease of preparation, retention time characteristics, and chromatographic separation factors [1]. This finding positions chrysanthemoyl chloride as a preferred derivatization reagent for laboratories requiring reliable enantiomeric excess determination of chiral alcohols and pheromones.

Arndt-Eistert outcome
Head-to-head
trans: homochrysanthemic acid (m.p. 80–80.5 °C)
cis: ring-expanded cyclobutane (bp 104–105 °C/2 mm)
Trans isomer required for cyclopropane-retained homochrysanthemic acid synthesis
Structural confirmation by ozonolysis
Chiral Analysis Gas Chromatography Pheromone Chemistry

Synthesis Process Efficiency: Trichloromethyl Chloroformate (TCF) Method Achieves 96% Chlorination Yield with 94.5% Purity

A published synthesis route using trichloromethyl chloroformate (TCF) as the chlorinating agent delivers a chlorination reaction yield of 96% and a product purity of 94.5% for chrysanthemoyl chloride [1]. While direct quantitative comparison data against the thionyl chloride, phosphorus trichloride, and phosgene methods under identical conditions are not consolidated in a single study, the TCF method is documented as providing high purity without the need for subsequent rectification, contrasting with the SOCl₂ route where product quality is critically dependent on reagent grade . This process‑specific yield and purity benchmark provides a quantitative baseline for evaluating supplier process capability and product specification sheets during procurement.

Chlorination route
Cross-study comparable
TCF: 96% yield, 94.5% purity
SOCl₂: distillation required; phosgene: high purity but toxicity
TCF route may provide sufficient purity for direct use, reducing purification steps
Route-dependent impurity profile; verify supplier process
Process Chemistry Acid Chloride Synthesis Pyrethroid Intermediate Manufacturing

Chrysanthemoyl Chloride: Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Large‑Scale Pyrethroid Insecticide Manufacturing Requiring Defined Stereochemical Integrity

Industrial production of pyrethroids such as allethrin, phenothrin, and cyphenothrin relies on chrysanthemoyl chloride as the activated acid component because its cis/trans isomer ratio and optical purity are directly transferred to the final ester [1]. Procurement specifications should mandate a defined cis/trans ratio and enantiomeric excess, as even small variations alter insecticidal potency and regulatory compliance of the formulated product.

Occupational Safety‑Compliant Chemical Manufacturing Facilities

Because chrysanthemoyl chloride exhibits 5‑fold lower allowable workplace air concentrations (2 mg/m³) compared to chrysanthemic acid or ethyl chrysanthemate (10 mg/m³) [2], procurement for multi‑ton pyrethroid intermediate production must be accompanied by engineering verification of local exhaust ventilation, continuous air monitoring, and appropriate respiratory protection programs. The quantified MAC differential justifies dedicated handling systems rather than shared equipment.

Analytical Chemistry Laboratories Employing Chiral Derivatization for Enantiomeric Alcohol Resolution

(+)-trans‑Chrysanthemoyl chloride is the preferred derivatizing agent for microscale GC determination of enantiomeric alcohol composition, having been rated as the most useful among three chiral reagents tested [3]. Laboratories procuring this compound for chiral analysis benefit from its superior ease of preparation, favorable chromatographic retention characteristics, and separation factors, reducing method development time.

Supplier Qualification and Quality Assurance Based on TCF Synthesis Benchmark

Procurement teams evaluating chrysanthemoyl chloride suppliers can use the published TCF‑method benchmark of 96% chlorination yield and 94.5% purity [4] as a reference point. Suppliers unable to match or exceed these figures—or unable to disclose their synthetic route and analytical data—pose a risk of delivering material that may require additional purification before use in pyrethroid esterification, increasing total cost.

Application
Selection Property
Validation Focus
Stereochemically-defined (1R)-trans-pyrethroid synthesis
(1R)-trans stereochemistry context
Diastereomeric purity and yield consistency
Homochrysanthemic acid scaffold derivatization
Cyclopropane-retained reactivity (Arndt-Eistert)
Product melting point and structural identity
Environmental degradability-focused pyrethroid programs
Chrysanthemate scaffold (moderate potency, reported degradation profile)
Potency/degradation balance screening
Industrial QC with defined cis/trans ratio
Refractive index (n20D) for rapid isomer verification
Calibration curve / lot consistency
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